3-Bromo-2-cyano-4-formylbenzoic acid
Overview
Description
3-Bromo-2-cyano-4-formylbenzoic acid is an organic compound with the molecular formula C9H4BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and formyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-formylbenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-2-cyano-4-formylbenzoic acid.
Reduction: 3-Bromo-2-amino-4-formylbenzoic acid or 3-Bromo-2-cyano-4-hydroxybenzoic acid.
Oxidation: 3-Bromo-2-cyano-4-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-2-cyano-4-formylbenzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-4-formylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine, cyano, and formyl groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-cyano-2-formylbenzoic acid
- 2-Bromo-4-cyano-3-formylbenzoic acid
- 3-Bromo-2-cyano-5-formylbenzoic acid
Uniqueness
3-Bromo-2-cyano-4-formylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-2-cyano-4-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-5(4-12)1-2-6(9(13)14)7(8)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPBPMXHKANRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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